tert-Octylamine
Overview
Description
Tert-Octylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 129.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33852. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Extraction of Organic Acids : Tert-Octylamine, particularly in the form of tri-n-octylamine, is used for extracting organic acids from water. The 1:1 complex between the amine and an organic acid aids in the distribution and selectivity of the acid, especially at very low concentrations (Chen, Tanaka, Naka, & O'shima, 1989).
Spectrophotometric Determination : Tri-n-octylamine assists in the extraction and separation of elements like vanadium and niobium from succinate solutions for spectrophotometric analysis (Shete & Shinde, 1981).
Metabolic Studies : Low doses of 4-tert-octylphenol affect nucleic acid and amino acid metabolism in mice, indicating potential implications in biological research (Zhou et al., 2018).
Chemical Intermediate : this compound acts as a chemical intermediate in various reactions, including oxidation and reduction processes, relevant to organic chemistry research (Corey & Gross, 2003).
Drug Research and Pharmaceuticals : It has applications in the fine chemical industry, particularly in medicine and pharmaceuticals (Chengxia, 2000).
Electrosynthesis of Diamines : this compound is used in the electrosynthesis of hindered secondary alkyl diamines, demonstrating a method for forming C-N bonds (Gallardo & Vila, 2008).
Chemical Vapor Deposition : Tert-Butylamine reacts with titanium tetrachloride to produce complexes used in the chemical vapor deposition of titanium nitride films (Lewkebandara et al., 1994).
Gene Therapy Research : this compound derivatives are part of studies in genetics and cell biology, as seen in research related to telomerase gene therapy (de Jesus et al., 2012).
Borane Adducts Formation : It forms highly reactive liquid borane adducts for hydroboration reactions, indicating its role in organic synthesis (Brown, Kanth, Dalvi, & Zaidlewicz, 2000).
Crystallography and Dielectric Studies : Tert-butylamine hydrochloride is used to produce chlorocadmate(II) compounds with distinct crystal structures and dielectric properties (Jin et al., 2014).
Safety and Hazards
Tert-Octylamine is classified as a flammable liquid and vapor, and it may be corrosive to metals . It is toxic if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .
Relevant Papers The large scale application of the Ritter reaction is in the synthesis of this compound . An estimated 10,000 tons/year (as of the year 2000) of this and related lipophilic amines are prepared in this way . The Ritter reaction is most useful in the formation of amines and amides of pharmaceutical interest .
Mechanism of Action
Target of Action
Tert-Octylamine, also known as 1,1,3,3-Tetramethylbutylamine or 2-Amino-2,4,4-trimethylpentane , is primarily involved in the Ritter reaction . The Ritter reaction is a chemical reaction that transforms a nitrile into an N-alkyl amide using various electrophilic alkylating reagents . Therefore, the primary targets of this compound are nitriles.
Mode of Action
The Ritter reaction proceeds by the electrophilic addition of either a carbenium ion or covalent species to the nitrile . The resulting nitrilium ion is then hydrolyzed to the desired amide . This compound, as an alkylating agent, participates in this reaction.
Biochemical Pathways
The Ritter reaction, in which this compound is involved, affects the biochemical pathway of nitrile conversion into N-alkyl amides . This reaction is crucial in the synthesis of amines and amides of pharmaceutical interest .
Pharmacokinetics
It’s known that this compound is a lipophilic amine , which suggests that it may have good absorption and distribution characteristics in biological systems due to its ability to cross lipid membranes.
Result of Action
The primary result of this compound’s action is the transformation of nitriles into N-alkyl amides via the Ritter reaction . This reaction is particularly useful in the formation of amines and amides of pharmaceutical interest . For instance, this compound is used in the large-scale synthesis of lipophilic amines .
Action Environment
The Ritter reaction, where this compound plays a significant role, requires the presence of a strong acid . Therefore, the action, efficacy, and stability of this compound are influenced by the acidity of the environment. Furthermore, the reaction is known to generate substantial amounts of salts , which may also impact the reaction environment.
Biochemical Analysis
Biochemical Properties
Tert-Octylamine is primarily involved in the Ritter reaction, a chemical reaction that transforms a nitrile into an N-alkyl amide . This reaction involves the electrophilic addition of a carbenium ion or covalent species to the nitrile .
Cellular Effects
Given its role in the Ritter reaction, it can be inferred that it may influence cellular processes involving the synthesis of N-alkyl amides .
Molecular Mechanism
In the Ritter reaction, this compound may act as an electrophile, adding to the nitrile to form a nitrilium ion. This ion is then hydrolyzed to form the desired amide .
Temporal Effects in Laboratory Settings
Its wide use in the synthesis of lipophilic amines suggests that it is relatively stable under laboratory conditions .
Metabolic Pathways
This compound is involved in the Ritter reaction, a metabolic pathway that transforms a nitrile into an N-alkyl amide
Subcellular Localization
Given its role in the Ritter reaction, it may be localized in areas of the cell where nitrile to N-alkyl amide transformations occur .
Properties
IUPAC Name |
2,4,4-trimethylpentan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIUJYANDSEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021886 | |
Record name | tert-Octylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Pentanamine, 2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107-45-9 | |
Record name | 2,4,4-Trimethyl-2-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Octylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Octylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pentanamine, 2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Octylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetramethylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-OCTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84LIL883B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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